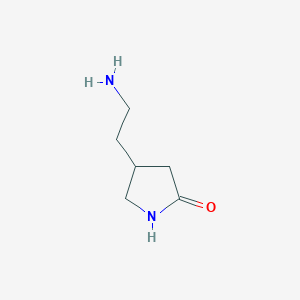

4-(2-Aminoethyl)pyrrolidin-2-one

Description

Significance of the Pyrrolidinone Scaffold in Chemical Research

The five-membered nitrogen-containing lactam ring system of pyrrolidinone is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net Its importance is underscored by its presence in numerous biologically active molecules and its utility as a versatile synthetic intermediate.

As a saturated nitrogen heterocycle, the pyrrolidinone ring offers a three-dimensional geometry that is highly sought after in modern drug discovery. researchgate.netnih.gov This non-planar structure allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems, potentially leading to enhanced binding affinity and selectivity for biological targets. researchgate.net The presence of a nitrogen atom within the ring also provides a site for hydrogen bonding and other molecular interactions, further contributing to its value in designing bioactive compounds. nih.gov

The pyrrolidinone scaffold serves as a versatile foundation for the construction of complex molecules with therapeutic potential. benthamdirect.comontosight.ai Medicinal chemists widely utilize this ring system to develop novel compounds for treating a range of human diseases. researchgate.netnih.gov Its structural features, including the ability to introduce various substituents at different positions, allow for the fine-tuning of a molecule's physicochemical properties and biological activity. nih.gov The pyrrolidinone nucleus is considered a privileged scaffold, appearing in a significant number of FDA-approved drugs. nih.gov

The pyrrolidinone ring is a recurring motif in a variety of natural products, particularly in alkaloids isolated from plants and microorganisms. nih.govrsc.org These natural compounds often exhibit a broad spectrum of biological activities. nih.gov Notable examples include nicotine, which has antioxidant and anti-inflammatory properties, and other alkaloids with antimicrobial and anticancer effects. nih.gov The structural diversity of these natural products has inspired the synthesis of numerous pyrrolidinone derivatives with a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. researchgate.netresearchgate.net

Research Context of 4-(2-Aminoethyl)pyrrolidin-2-one within Pyrrolidinone Chemistry

Within the vast landscape of pyrrolidinone chemistry, this compound emerges as a specific building block with potential applications in the synthesis of more complex molecules. Its structure combines the characteristic pyrrolidinone ring with a reactive aminoethyl side chain. This bifunctionality makes it a valuable intermediate for introducing the pyrrolidinone motif into larger molecular frameworks, potentially leading to the discovery of new pharmacologically active agents. While extensive research specifically detailing the biological activities of this compound itself is not widely published, its role as a synthetic precursor is of considerable interest to medicinal chemists.

| Property | Value |

| Molecular Formula | C6H12N2O |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 872-50-4 |

A summary of key properties for this compound.

The synthesis of related compounds, such as 1-alkyl-2-(2-aminoethyl)pyrrolidines, has been explored, highlighting the chemical manipulations possible with such structures. google.com The amino group on the ethyl side chain of this compound provides a reactive handle for further chemical modifications, allowing for the construction of a diverse library of derivatives for biological screening. The investigation of such derivatives is an active area of research, driven by the proven success of the broader pyrrolidinone class of compounds in medicinal chemistry. benthamdirect.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-2-1-5-3-6(9)8-4-5/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGXKUYOXWQWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 2 Aminoethyl Pyrrolidin 2 One and Its Derivatives

Strategies for Pyrrolidinone Ring Construction

The synthesis of the pyrrolidinone ring can be achieved through various chemical reactions, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Lactamization Reactions (e.g., from γ-Butyrolactone and Amines)

A fundamental and widely employed method for constructing the 2-pyrrolidinone (B116388) ring is through the lactamization of γ-aminocarboxylic acids or their corresponding esters. A common variation of this approach involves the reaction of γ-butyrolactone with amines. This reaction typically requires high temperatures and pressures to proceed efficiently. For instance, the synthesis of 2-pyrrolidone (the parent compound) can be achieved by reacting γ-butyrolactone with ammonia (B1221849) in the liquid phase at temperatures between 275 to 300°C and pressures ranging from 140 to 180 bar. google.com This process can be run continuously and also in the presence of water. google.com The reaction of γ-butyrolactone with primary amines provides a direct route to N-substituted pyrrolidinones. The rate of this aminolysis can be modulated by introducing substituents on the γ-butyrolactone ring. google.com The reaction proceeds via the formation of a γ-hydroxyamide intermediate, which then undergoes intramolecular cyclization to yield the pyrrolidinone. google.com

The aminolysis of γ-butyrolactone is a key step in the synthesis of various derivatives. google.comchemchina.com For example, γ-butyrolactone is a precursor for the synthesis of α-pyrrolidone, an important industrial solvent and synthetic intermediate. chemchina.com The reaction with ammonia under pressure and high temperature leads to the formation of α-pyrrolidone after deamination and dehydration. chemchina.com

| Reactants | Conditions | Product | Reference |

| γ-Butyrolactone, Ammonia | 275-300°C, 140-180 bar, liquid phase | 2-Pyrrolidone | google.com |

| γ-Butyrolactone, Primary Amine | Varies | N-Substituted Pyrrolidinone | google.com |

| γ-Butyrolactone, Ammonia | High temperature and pressure | α-Pyrrolidone | chemchina.com |

Multicomponent Cyclocondensation Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like pyrrolidinones in a single step from three or more starting materials. frontiersin.orgrsc.org These reactions are highly valued for their ability to rapidly generate molecular diversity. frontiersin.orgyoutube.com

One example is the three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under visible light conditions in a microchannel reactor, which yields pyrrolidin-2-ones. rsc.org Another versatile MCR involves the reaction of aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate (B1228247) to produce polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov The Ugi four-component condensation reaction (Ugi-4CR) followed by a cyclization step has also been utilized for the synthesis of functionalized β-lactams and pyrrolidine-2,5-diones. acs.org

Microwave-assisted multicomponent reactions have emerged as a powerful tool, significantly reducing reaction times and improving yields for the synthesis of various heterocyclic compounds, including pyrrolidinone derivatives. lew.ro

| Reaction Type | Reactants | Product | Reference |

| Photoinduced Organocatalyzed Three-Component Cyclization | Styrene, Tertiary α-bromoalkyl ester, Primary amine | Pyrrolidin-2-one | rsc.org |

| Three-Component Reaction | Aromatic aldehyde, Arylamine, Dialkyl acetylenedicarboxylate | Polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one | nih.gov |

| Ugi-4CR/Cyclization | - | Functionalized β-lactams and pyrrolidine-2,5-diones | acs.org |

| Microwave-Assisted Three-Component Synthesis | Benzo[f]quinoline, 2-bromo-acetophenones or 2-chloro-(N-phenyl)acetamides, Electron-deficient alkynes | Benzo[f]pyrrolo[1,2-a]quinoline derivatives | lew.ro |

Approaches involving 2-Pyrrolidinone Derivatives

Existing 2-pyrrolidinone scaffolds can be chemically modified to introduce further complexity and functionality. These approaches are crucial for creating a diverse library of pyrrolidinone-containing molecules. rsc.orgnih.govnih.gov

A notable method is the N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reaction, which allows for the construction of highly functionalized 2-pyrrolidinones from α-bromo-N-cinnamylamides and aldehydes. rsc.orgrsc.org This transition-metal-free method demonstrates broad substrate scope and high efficiency. rsc.orgrsc.org

Another strategy involves the one-pot enantioselective synthesis of 2-pyrrolidinone derivatives bearing a trifluoromethylated all-carbon quaternary stereocenter. This is achieved through an organocatalytic conjugate addition of nitroalkanes to isatin-derived α-trifluoromethyl acrylates, followed by a reductive lactamization process. acs.org

Furthermore, pyrrolidine-containing drugs are often synthesized from cyclic precursors like proline and 4-hydroxyproline. nih.gov For example, (S)-prolinol, derived from proline, is a key starting material for synthesizing various drugs. nih.gov

| Starting Material/Method | Key Transformation | Product | Reference |

| α-Bromo-N-cinnamylamides, Aldehydes | NHC-catalyzed radical tandem cyclization/coupling | Highly functionalized 2-pyrrolidinones | rsc.orgrsc.org |

| Isatin-derived α-trifluoromethyl acrylates, Nitroalkanes | Organocatalytic conjugate addition/reductive lactamization | 2-Pyrrolidinone derivatives with trifluoromethylated quaternary stereocenter | acs.org |

| Proline, 4-Hydroxyproline | Various transformations | Pyrrolidine-containing drugs | nih.gov |

Synthesis via Enamino Lactam Intermediates

The formation of enamino lactam intermediates provides a strategic entry point for the synthesis of certain pyrrolidinone derivatives. While direct evidence for the synthesis of 4-(2-Aminoethyl)pyrrolidin-2-one via this specific intermediate is not prevalent in the provided search results, the general concept of using enamines in heterocyclic synthesis is well-established. For instance, the on-resin multicomponent reaction involving the formation of a primary cycloadduct from cyclopentanone–proline enamines has been reported. frontiersin.org

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netrsc.org

In the context of pyrrolidinone synthesis, microwave irradiation has been successfully applied to the N-alkylation of pyrrolidine-fused chlorins. nih.govresearchgate.netmdpi.com For example, the reaction of an NH pyrrolidine-fused chlorin (B1196114) with various alkyl halides, including N-(2-bromoethyl)phthalimide, can be efficiently carried out under microwave conditions. nih.govmdpi.com This method provides a straightforward route to N-functionalized chlorins, which can be further modified. nih.govresearchgate.netmdpi.com The subsequent hydrolysis of the phthalimide (B116566) group would yield the desired aminoethyl functionality.

Microwave assistance has also been employed in multicomponent reactions to synthesize complex heterocyclic systems incorporating the pyrrolidinone motif. lew.ro

| Reaction | Key Features | Product | Reference |

| N-alkylation of NH pyrrolidine-fused chlorin | Microwave irradiation, shorter reaction time | N-alkylated pyrrolidine-fused chlorins | nih.govresearchgate.netmdpi.com |

| Multicomponent synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives | One-pot, microwave-assisted | Benzo[f]pyrrolo[1,2-a]quinoline derivatives | lew.ro |

Synthetic Pathways to this compound

The synthesis of this compound itself is a multi-step process that often involves the construction of the pyrrolidinone ring followed by the introduction or modification of the side chain at the 4-position.

A plausible synthetic route starts from 1-alkyl-2-pyrrolidone. This starting material can be reacted with a halogenating agent and then with an alkoxide to form an intermediate that is subsequently reacted with nitroethane. The resulting 1-alkyl-2-(2-nitroethylidene)pyrrolidine can then be reduced to the desired 1-alkyl-2-(2-aminoethyl)pyrrolidine. google.com While this patent describes the synthesis of the 2-substituted isomer, a similar strategy could potentially be adapted for the 4-substituted analogue.

Another approach could involve the use of a precursor with a protected amino group, such as N-(2-bromoethyl)phthalimide, which can be reacted with a suitable pyrrolidinone intermediate. nih.govmdpi.com The final step would then be the deprotection of the phthalimide group to reveal the primary amine of the aminoethyl side chain.

The synthesis of derivatives of this compound has been reported in the context of creating thiazolidin-4-ones and thiazinan-4-ones. In this work, 1-(2-aminoethyl)pyrrolidine (B145720) was used as a starting material, highlighting the availability of related structures for further chemical elaboration. tandfonline.com

Functionalization and Derivatization of this compound and Related Scaffolds

The derivatization of the this compound scaffold focuses on modifying its structure to explore new chemical space and biological activities. The primary amine serves as a versatile handle for introducing a variety of substituents and for constructing more complex molecular architectures, including fused heterocyclic systems.

The primary amino group of this compound is readily susceptible to standard functionalization reactions such as N-alkylation and N-acylation. These reactions allow for the straightforward introduction of a wide array of aliphatic and aromatic moieties. For instance, N-substituted pyrrolidin-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures (200-300°C), a process that involves dehydration and cyclization of a hydroxyl butyl amide intermediate. rdd.edu.iq This general strategy can be adapted to introduce various N-alkyl or N-aryl groups at the lactam nitrogen.

Another approach involves the direct modification of the side-chain amino group. Research on related structures, such as the synthesis of 1-alkyl-2-(2-aminoethyl)pyrrolidines, demonstrates the conversion of a nitroethylidene precursor into the final aminoethyl derivative, which can then be further functionalized. google.com The synthesis of 1-(2-aminoethyl)pyrrolidine-2-one itself has been reported via the lactamization of γ–butyrolactone with ethylene (B1197577) diamine. researchgate.net This precursor is then available for further derivatization at the primary amine, for example, to produce compounds like 4-amino-1-(2-anilinoethyl)pyrrolidin-2-one, which incorporates an aromatic aniline (B41778) substituent. nih.gov

Reductive N-alkylation represents another efficient method for introducing aliphatic substituents. For example, a bio-based two-step chemocatalytic system has been developed for the synthesis of N-alkyl-2-pyrrolidones starting from glutamic acid and various carbonyl compounds, showcasing the versatility of this transformation. rsc.org

The primary amino group of the this compound scaffold is an excellent nucleophile for constructing fused heterocyclic systems. A notable example is the synthesis of thiazolidin-4-ones and their six-membered homologues, thiazinan-4-ones. These heterocycles can be efficiently prepared using a one-pot, three-component cyclocondensation reaction. semanticscholar.orgnih.gov

This reaction involves the initial condensation of the primary amine—in this case, a pyrrolidine (B122466) derivative—with a substituted aromatic aldehyde to form a Schiff base (imine). Subsequent intramolecular cyclization with a mercaptocarboxylic acid, such as mercaptoacetic acid (for thiazolidin-4-ones) or 3-mercaptopropionic acid (for thiazinan-4-ones), yields the desired fused heterocyclic product. semanticscholar.orgtandfonline.com This synthetic strategy has been successfully applied to 1-(2-aminoethyl)pyrrolidine, an analogue of the title compound, to produce a diverse library of derivatives with varying substituents on the aromatic ring. nih.govnih.govresearchgate.net The reaction is typically carried out under reflux in toluene (B28343) using a Dean-Stark apparatus to remove water and drive the reaction to completion. semanticscholar.org

The versatility of this method allows for the generation of a wide range of derivatives by simply changing the substituted aldehyde. For example, using different benzaldehydes (e.g., with chloro, fluoro, or nitro substituents) leads to the corresponding 2-aryl-substituted thiazolidin-4-ones and thiazinan-4-ones in moderate to good yields. tandfonline.com

Table 1: Examples of Synthesized Thiazolidin-4-one and Thiazinan-4-one Derivatives from a Pyrrolidine Precursor

| Compound ID | Heterocycle Type | Aryl Substituent | Yield (%) | Reference |

|---|---|---|---|---|

| 5d | Thiazolidin-4-one | 4-fluorophenyl | 74 | nih.gov |

| 5g | Thiazolidin-4-one | 4-chlorophenyl | 69 | tandfonline.com |

| 5j | Thiazolidin-4-one | 4-nitrophenyl | 81 | tandfonline.com |

| 5q | Thiazolidin-4-one | 2,4-dichlorophenyl | 94 | nih.gov |

| 6d | Thiazinan-4-one | 4-fluorophenyl | 78 | tandfonline.com |

| 6f | Thiazinan-4-one | 3-chlorophenyl | 87 | tandfonline.com |

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are another important class of compounds into which the this compound scaffold can be integrated. The most common method for chalcone (B49325) synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde. asianpubs.orgjchemrev.com

To incorporate the pyrrolidinone moiety, one could first synthesize a derivative of acetophenone bearing the this compound unit. This could be achieved by reacting the primary amine of the title compound with a suitable acetophenone precursor containing a reactive group (e.g., a haloacetyl group). The resulting pyrrolidinone-substituted acetophenone can then serve as the ketone component in a Claisen-Schmidt condensation with various aromatic aldehydes to generate a library of chalcone derivatives. asianpubs.orgresearchgate.net The reaction is typically performed in a polar solvent like ethanol (B145695) with a base catalyst such as aqueous potassium hydroxide (B78521) or sodium hydroxide. jchemrev.comasianpubs.org

Alternatively, the primary amine of the pyrrolidinone scaffold can be reacted with a pre-formed chalcone that has been functionalized with a leaving group, allowing for nucleophilic substitution to form the final conjugate.

The pyrazole (B372694) ring is a five-membered heterocycle that is a common feature in many biologically active compounds. nih.govmdpi.com Several synthetic strategies can be envisioned for incorporating the this compound scaffold into a pyrazole structure. A classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation/cyclization of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.gov

To utilize this method, the primary amine of this compound would first need to be converted into a hydrazine. This could potentially be achieved through diazotization followed by reduction. The resulting hydrazine derivative could then be reacted with various 1,3-diketones or β-ketoesters to yield a series of pyrazole analogs bearing the pyrrolidinone side chain.

Another common route to pyrazoles is the reaction of hydrazines with α,β-unsaturated ketones or alkynes. nih.gov This suggests that a chalcone derivative of this compound (as described in section 2.3.3) could be treated with hydrazine hydrate (B1144303) or a substituted hydrazine to cyclize and form the corresponding pyrazoline, which can then be oxidized to the aromatic pyrazole. nih.gov Furthermore, research has demonstrated the synthesis of 2-aminoethyl derivatives of fused pyrazolo[4,3-c]pyrazoles, highlighting the utility of the aminoethyl fragment in building complex heterocyclic systems. bioorganica.com.ua

The nitrogen atoms in this compound (the primary amine, the pyrrolidine nitrogen, and the lactam oxygen) can act as ligands for transition metal ions, leading to the formation of coordination complexes. Research has focused on the synthesis of palladium(II) and platinum(II) complexes due to their well-established roles in catalysis and cancer chemotherapy.

Studies have shown that the closely related ligand 1-(2-aminoethyl)pyrrolidine readily forms stable complexes with both Pd(II) and Pt(II). nih.gov Four novel mononuclear complexes have been synthesized using this ligand, where it acts as a nitrogen donor. In these complexes, non-steroidal anti-inflammatory drugs like diclofenac (B195802) and mefenamic acid serve as counterions. nih.gov The crystal structure of Pd(2-amepyr)₂₂ was determined by X-ray crystallography, confirming the coordination of the palladium ion with the aminoethylpyrrolidine ligands. nih.gov

Similarly, a series of aminoethylpyrrolidine-platinum complexes have been synthesized and evaluated for their antitumor activity. nih.gov These complexes vary in their leaving groups, which influences their cytotoxicity and solubility. The synthesis of platinum complexes with related ligands like (–)-(R)-2-aminomethylpyrrolidine has also been reported, leading to promising new anticancer agents. researchgate.net The coordination chemistry of these metals is not limited to amino ligands; palladium(II) complexes with polyvinylpyrrolidone (B124986) (PVP) have also been characterized, indicating that the lactam oxygen can participate in metal binding. urfu.ru

Table 2: Examples of Palladium(II) and Platinum(II) Complexes with Pyrrolidine-based Ligands

| Complex | Metal Ion | Primary Ligand | Counterion/Leaving Group | Reference |

|---|---|---|---|---|

| Pd(2-amepyr)₂₂ | Palladium(II) | 1-(2-aminoethyl)pyrrolidine | Diclofenac | nih.gov |

| Pd(2-amepyr)₂₂ | Palladium(II) | 1-(2-aminoethyl)pyrrolidine | Mefenamic acid | nih.gov |

| Pt(2-amepyr)₂₂ | Platinum(II) | 1-(2-aminoethyl)pyrrolidine | Diclofenac | nih.gov |

| Pt(2-amepyr)₂₂ | Platinum(II) | 1-(2-aminoethyl)pyrrolidine | Mefenamic acid | nih.gov |

| (-)-(R)-2-aminomethylpyrrolidine(1,1-cyclobutanedicarboxylato)platinum(II) | Platinum(II) | (-)-(R)-2-aminomethylpyrrolidine | 1,1-cyclobutanedicarboxylate | researchgate.net |

Scaffold morphing is a rational drug design strategy that involves replacing the core molecular backbone of a compound with a structurally different one while aiming to maintain or improve its biological activity and physicochemical properties. nih.gov The this compound scaffold is an excellent candidate for such transformations due to its established presence in bioactive molecules. nih.gov

Bioisosteric replacement is a key principle in scaffold morphing. For the pyrrolidin-2-one core, this could involve:

Ring Size Modification: Expanding the five-membered lactam to a six-membered piperidin-2-one or contracting it to a four-membered β-lactam.

Ring Opening: Transforming the cyclic lactam into a linear N-substituted gamma-aminobutyramide, which can mimic the key interactions of the parent ring.

Heteroatom Substitution: Replacing the lactam carbonyl with a thiocarbonyl (thiolactam) or replacing the ring nitrogen with other heteroatoms.

A more drastic scaffold hopping approach could involve replacing the entire pyrrolidinone moiety with a completely different heterocyclic system that presents a similar vectoral array of functional groups. For example, medicinal chemistry programs have successfully morphed quinazoline (B50416) cores into quinolines and pyrazolopyrimidines, or 1,4-azaindole cores into benzimidazoles, to improve properties like enzyme potency, selectivity, and solubility. nih.govrsc.org These strategies could be applied to a lead compound containing the this compound scaffold to explore novel chemical space and generate new intellectual property. nih.gov

Incorporation into Quinazoline Derivatives

The fusion of a pyrrolidinone ring with a quinazoline core is a known strategy in the development of complex alkaloids and pharmacologically active agents. A notable example from nature is the biosynthesis of auranomides, a class of alkaloids that feature a quinazolin-4-one moiety substituted with a pyrrolidin-2-iminium group nih.govnih.gov. The proposed biosynthetic pathway for these compounds suggests that glutamine, a precursor to the pyrrolidinone ring, is incorporated with two molecules of anthranilic acid to construct the final fused heterocyclic system nih.gov.

This natural pathway provides a blueprint for synthetic strategies. A plausible laboratory synthesis for incorporating the this compound scaffold into a quinazoline derivative would involve the reaction of its primary amino group with a suitable anthranilic acid derivative. For instance, the nucleophilic aminoethyl side chain could react with isatoic anhydride (B1165640) or a 2-aminobenzamide (B116534) derivative. This type of condensation and subsequent cyclization is a well-established method for forming the quinazoline ring system, where the exocyclic amine of the pyrrolidinone derivative would form a key part of the resulting heterocyclic structure nih.govwikipedia.org.

Mechanistic Studies of Chemical Reactions Involving this compound Precursors

The reactivity of this compound is dictated by the functional groups present: the lactam within the pyrrolidinone ring and the primary amine on the side chain. Understanding the mechanisms of nucleophilic attack, cyclization, tautomerism, and reaction control is crucial for predicting its chemical behavior.

Nucleophilic Addition and Substitution Reactions

The this compound molecule possesses two primary sites for nucleophilic behavior: the lone pair on the nitrogen of the aminoethyl group and the lone pairs on the carbonyl oxygen of the lactam. The primary amine is the stronger and more common nucleophile of the two.

This primary amine can readily participate in nucleophilic aromatic substitution (SNAr) reactions. In this mechanism, the amine attacks an electron-deficient aromatic or heteroaromatic ring that contains a good leaving group, such as a halogen. The reaction proceeds through a stepwise addition-elimination pathway, forming a Meisenheimer complex as an intermediate, before the leaving group is expelled to yield the substituted product nih.govnih.govresearchgate.net. For example, the aminoethyl group could be used to displace a chlorine atom from a 4-chloroquinoline, a common precursor in medicinal chemistry, to form a more complex derivative nih.govmdpi.com.

Furthermore, the presence of an acyl group at the 4-position of the pyrrolidinone ring can activate it for nucleophilic addition reactions with reagents like hydroxylamine (B1172632) or semicarbazide (B1199961) nih.gov. The aminoethyl group of the title compound could similarly act as a nucleophile, attacking various electrophilic centers.

Cyclization Reaction Mechanisms

The formation of the pyrrolidinone ring itself, as well as further reactions of the title compound, can proceed through various cyclization mechanisms. The synthesis of pyrrolidine rings often involves the intramolecular cyclization of a precursor containing an amine and a suitable electrophilic partner.

Common mechanisms include:

Intramolecular Hydroamination/Amination : An amine tethered to an alkyne or alkene can undergo metal-catalyzed cyclization to form the pyrrolidine ring nih.govorganic-chemistry.org. For instance, a copper-catalyzed tandem amination/cyanation sequence starting from a primary amine-tethered alkyne can produce a functionalized pyrrolidine in a one-pot reaction nih.gov.

Aza-Michael Addition : An intramolecular aza-Michael-type 5-exo-trig cyclization is another key pathway, where an amine attacks a conjugated system within the same molecule to form the five-membered ring nih.gov.

Rearrangement-Cyclization Cascades : More complex bicyclic systems containing a pyrrolidine ring can be synthesized using cascade reactions like the aza-Cope rearrangement followed by a Mannich cyclization. This powerful strategy allows for the stereoselective formation of fused ring systems from acyclic or monocyclic precursors rsc.org.

Computational studies on the synthesis of pyrrolidinedione derivatives from coumarin (B35378) and nitromethane (B149229) have elucidated a mechanism involving a Michael addition, a Nef-type rearrangement, and a final cyclization step with a very low energy barrier (11.9 kJ mol⁻¹) to form the pyrrolidine ring rsc.orgresearchgate.net.

Tautomeric Equilibria in Pyrrolidinone Systems

The 2-pyrrolidinone ring system exists in a tautomeric equilibrium between the lactam (amide) form and the lactim (imidic acid) form, known as pyrroline-2-ol.

| Tautomer Name | Structural Description | Relative Stability |

| Lactam | Cyclic amide with an internal carbonyl group (C=O) | Thermodynamically favored in gas phase and solution. tandfonline.comresearchgate.net |

| Lactim | Cyclic imidic acid with an endocyclic double bond and an exocyclic hydroxyl group (C=N, C-OH) | Less stable, but concentration can be increased in polar, aqueous media. tandfonline.comresearchgate.net |

Quantum chemical calculations have established that the lactam tautomer is significantly more stable thermodynamically tandfonline.comresearchgate.net. However, the less stable lactim form can play a crucial role in reactivity. For example, the complexation of 2-pyrrolidone with palladium(II) in an aqueous solution proceeds via the lactim tautomer tandfonline.comresearchgate.net. The aqueous medium helps to stabilize this minor tautomer, making it available for reaction. Protonation of the pyrrolidinone ring has also been shown to occur preferentially on the carbonyl oxygen atom rather than the nitrogen, which is consistent with the mesomeric electron density displacement in the amide fragment tandfonline.comresearchgate.net. In more substituted systems, such as 4-acetyl-3-hydroxy-3-pyrroline-2-ones, keto-enol tautomerism can also be observed, with evidence appearing as broadened peaks in NMR spectra recorded in hydrogen-bond accepting solvents like DMSO nih.gov.

Kinetic vs. Thermodynamic Control in Product Formation

The outcome of chemical reactions involving pyrrolidinone precursors can be dictated by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control : At lower temperatures with irreversible conditions, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product libretexts.orgwikipedia.orgucalgary.ca.

Thermodynamic Control : At higher temperatures, where the reaction pathways are reversible, the system can reach equilibrium. The major product will be the most stable one, regardless of its rate of formation. This is the thermodynamic product libretexts.orgwikipedia.orgucalgary.ca.

A clear example of this principle is seen in the complexation of pyrroline-2-ol (the lactim tautomer of 2-pyrrolidone) with palladium(II) and chloride ions. The reaction yields a cis-isomer of [PdCl₂(pyrroline-2-ol)₂]. This cis product is thermodynamically less stable than the corresponding trans-isomer. However, it is formed preferentially because its precursor is a lower-energy intermediate that arises from an associative nucleophilic substitution, making it the kinetically favored product tandfonline.comresearchgate.net. This demonstrates that the pathway with the lower energy barrier dictates the product structure under these conditions.

Similarly, DFT calculations on the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones have shown that kinetic selectivity is often more significant than thermodynamic stability in determining the final product distribution nih.gov. Every reaction begins under kinetic control, and only if there is a mechanism for equilibration (e.g., reversibility at higher temperatures) can the system shift to favor the thermodynamic product wikipedia.org.

Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing valuable information about the functional groups present in the structure.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups. The FT-IR spectrum of 4-(2-Aminoethyl)pyrrolidin-2-one is expected to display characteristic absorption bands corresponding to its primary amine, secondary amide, and aliphatic hydrocarbon components.

The presence of the primary amino (-NH₂) group is typically confirmed by two medium-to-weak absorption bands in the region of 3400-3300 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching vibrations. An N-H scissoring (bending) vibration is also expected around 1650-1580 cm⁻¹.

The secondary amide within the pyrrolidinone ring gives rise to several distinct peaks. A prominent N-H stretching band is expected to appear in the range of 3350-3180 cm⁻¹. The most intense band in the spectrum is typically the amide I band (C=O stretching vibration), which is anticipated to be in the region of 1700-1650 cm⁻¹. The amide II band, resulting from N-H bending and C-N stretching, is expected around 1570-1515 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene groups in the ring and the ethyl side chain are predicted to occur just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3400 - 3300 |

| N-H Stretch | Secondary Amide | 3350 - 3180 |

| C-H Stretch | Aliphatic (CH₂) | 2960 - 2850 |

| C=O Stretch (Amide I) | Secondary Amide | 1700 - 1650 |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 |

| C-N Stretch | Amine/Amide | 1250 - 1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

The ¹H-NMR spectrum of this compound provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the aminoethyl side chain. The protons of the primary amine and the amide N-H often appear as broad singlets. The chemical shifts are influenced by adjacent electronegative atoms like nitrogen and the carbonyl oxygen.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH (Amide) | 7.0 - 8.5 | Broad Singlet | 1H |

| -CH₂- (Position 5) | 3.2 - 3.6 | Triplet | 2H |

| -CH₂- (Ethyl, adjacent to NH₂) | 2.8 - 3.2 | Multiplet | 2H |

| -CH- (Position 4) | 2.4 - 2.8 | Multiplet | 1H |

| -CH₂- (Position 3) | 2.2 - 2.6 | Multiplet | 2H |

| -CH₂- (Ethyl, adjacent to ring) | 1.5 - 1.9 | Multiplet | 2H |

| -NH₂ (Amine) | 1.0 - 3.0 | Broad Singlet | 2H |

The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound is expected to display six distinct signals, corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the amide is characteristically found at the most downfield position (lowest magnetic field). Carbons bonded to nitrogen also exhibit a downfield shift compared to simple alkanes. libretexts.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Position 2) | 175 - 180 |

| -CH₂- (Position 5) | 45 - 55 |

| -CH₂- (Ethyl, adjacent to NH₂) | 40 - 50 |

| -CH- (Position 4) | 35 - 45 |

| -CH₂- (Ethyl, adjacent to ring) | 30 - 40 |

| -CH₂- (Position 3) | 25 - 35 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, various 2D NMR experiments are employed. tamu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between adjacent protons within the pyrrolidinone ring (e.g., H3 with H4, H4 with H5) and along the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached. It is used to definitively assign the signals in the ¹³C-NMR spectrum based on the already assigned ¹H-NMR signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. nih.gov The technique also induces fragmentation of the molecule, and the resulting pattern of fragment ions offers valuable structural clues. chemguide.co.uk

For this compound (C₆H₁₂N₂O), the molecular weight is 128.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 128.

The fragmentation pattern is dictated by the most stable carbocations and neutral losses that can be formed. libretexts.org Key fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: The bonds adjacent to the nitrogen atoms are prone to cleavage. Cleavage next to the primary amine could lead to the loss of an ·CH₂NH₂ radical, or more likely, the formation of a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺).

Cleavage of the side chain: The bond between the pyrrolidinone ring and the ethyl side chain can break, leading to a fragment corresponding to the protonated pyrrolidinone ring or the charged side chain.

Ring opening and fragmentation: The pyrrolidinone ring itself can undergo fragmentation, often involving the loss of carbon monoxide (CO) from the amide group.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 128 | [C₆H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 98 | [C₅H₈NO]⁺ | Loss of ·CH₂NH₂ from the side chain |

| 85 | [C₄H₇NO]⁺˙ | Cleavage at the C4-C(ethyl) bond |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage next to the ring nitrogen followed by rearrangement |

| 44 | [C₂H₆N]⁺ | Fragment corresponding to the ethylamine side chain |

| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ from alpha-cleavage at the primary amine |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govmdpi.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, it is possible to generate a detailed model of the molecular structure.

For this compound, this technique would provide unambiguous confirmation of its covalent structure. The analysis would yield precise data on bond lengths, bond angles, and torsion angles, defining the conformation of both the five-membered lactam ring and the flexible aminoethyl side chain. Furthermore, X-ray crystallography would elucidate the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds involving the primary amine (–NH2) and the amide (–NH–C=O) functionalities, which are crucial for understanding the compound's solid-state properties. The process requires growing well-ordered single crystals of the compound, which can be a challenging but critical step. nih.govnih.gov

Table 1: Representative Crystallographic Data for an Organic Molecule Note: The following data is illustrative of typical parameters obtained from an X-ray crystallographic analysis and does not represent experimentally determined values for this compound.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₆H₁₂N₂O |

| Formula Weight | 128.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 9.876 |

| β (°) | 105.3 |

| Volume (ų) | 828.4 |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The primary chromophore in this compound is the amide functional group within the pyrrolidinone ring.

A UV-Vis spectrum of this compound, typically recorded by dissolving it in a UV-transparent solvent such as ethanol (B145695) or water, would be expected to show a characteristic absorption maximum (λmax). While simple amides often exhibit a π → π* transition below 200 nm and a weaker n → π* transition around 220 nm, the exact position and intensity of these bands can be influenced by the molecular environment. The data obtained can be useful for quantitative analysis and for detecting the presence of the lactam functional group. researchgate.net

Table 2: Hypothetical UV-Vis Absorption Data Note: This table illustrates the type of data generated from UV-Vis spectroscopy. The values are not specific experimental results for this compound.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Transition Type |

|---|---|---|---|

| Ethanol | 218 | ~4500 | n → π* |

Elemental Analysis (C,H,N)

Elemental analysis is a fundamental analytical technique that determines the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This procedure is crucial for verifying the empirical formula of a newly synthesized substance and serves as a primary indicator of its purity. The analysis involves the complete combustion of a precisely weighed sample, followed by the quantitative measurement of the resulting combustion products (CO₂, H₂O, and N₂).

For this compound, with the molecular formula C₆H₁₂N₂O, the theoretical percentages of C, H, and N can be calculated. The experimental results from elemental analysis should closely match these theoretical values, typically within a margin of ±0.4%, to confirm the elemental composition and support the compound's structural assignment.

Table 3: Elemental Composition of this compound

| Element | Theoretical (%) | Experimental Found (%) (Illustrative) |

|---|---|---|

| Carbon (C) | 56.22 | 56.18 |

| Hydrogen (H) | 9.44 | 9.48 |

| Nitrogen (N) | 21.86 | 21.81 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is a particularly valuable method that measures changes in the mass of a sample as it is heated at a controlled rate. researchgate.netopenaccessjournals.com This provides critical information about the thermal stability and decomposition profile of the compound.

When a sample of this compound is analyzed by TGA, it would be heated in a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidation. mdpi.com The resulting thermogram would plot mass percentage against temperature. A stable horizontal baseline would indicate the temperature range where the compound is thermally stable. A subsequent drop in mass, known as a mass loss step, signifies the onset of decomposition. openaccessjournals.com The temperature at which this decomposition begins and the profile of the mass loss can be characteristic of the compound's structure and bond strengths. For instance, the thermal decomposition of the related compound 2-pyrrolidinone (B116388) has been studied, showing a decarbonylation process at elevated temperatures. rsc.org

Table 4: Representative TGA Data for Thermal Decomposition Note: This table presents a hypothetical thermal decomposition profile. The values are for illustrative purposes and are not experimental data for this compound.

| Parameter | Illustrative Value |

|---|---|

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (N₂) |

| Onset of Decomposition (Tonset) | 215 °C |

| Peak Decomposition Temperature | 240 °C |

| Total Mass Loss (%) | ~98% |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction characteristics.

Molecular Geometry Optimization

Molecular geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrrolidine (B122466) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. Studies on related pyrrolidinediones, for example, have utilized DFT methods like B3LYP to determine their optimized structures. nih.gov This process is crucial as the geometry dictates many of the molecule's physical and chemical properties.

Electronic Properties and Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For related pyrrolidine structures, FMO analysis has been used to understand interactions and reaction pathways, such as in cycloaddition reactions. rsc.orgresearchgate.net

Interactive Table: Conceptual Global Reactivity Descriptors

This table illustrates the types of data that would be generated from an FMO analysis. The values are hypothetical and for illustrative purposes only, as specific data for 4-(2-Aminoethyl)pyrrolidin-2-one is not available.

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Electron-attracting power |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/η | Polarizability |

| Electrophilicity Index (ω) | χ²/2η | Propensity to accept electrons |

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out reaction pathways, identifying intermediate structures, and characterizing the high-energy transition states that connect them. nih.gov This provides a detailed, step-by-step understanding of how a chemical reaction occurs. For instance, computational studies on the synthesis of pyrrolidinedione derivatives have elucidated complex mechanisms like Michael additions and Nef-type rearrangements, calculating the energy barriers for each step. researchgate.netrsc.org Such an analysis for this compound could reveal pathways for its synthesis or degradation.

Tautomeric Stability and Energy Differences

Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The pyrrolidin-2-one ring, containing a lactam (a cyclic amide), can theoretically exhibit keto-enol tautomerism. DFT calculations can determine the relative energies of different tautomeric forms, predicting which one is more stable under various conditions. youtube.comyoutube.comyoutube.com Studies on similar heterocyclic systems, like substituted pyrrolidine-2,3-diones and pyrimidin-4-ones, have successfully used DFT to quantify the energy differences between tautomers, revealing a strong preference for the keto form in many cases. nih.govnih.gov

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent can significantly influence a molecule's structure, stability, and reactivity. tec.ac.cr Computational models, such as the Polarizable Continuum Model (PCM), can simulate these effects. DFT studies combined with PCM have been used to investigate how solvents impact tautomeric equilibria and reaction barriers in related nitrogen-containing heterocycles. nih.gov For example, a polar solvent might stabilize a more polar tautomer or transition state, altering the reaction outcome compared to the gas phase.

Molecular Dynamics (MD) Simulations

MD simulation is a computational method for analyzing the physical movements of atoms and molecules over time. youtube.comyoutube.com It provides a dynamic picture of molecular behavior, which is crucial for understanding processes like conformational changes and ligand-protein interactions. While no specific MD simulation studies for this compound were found, research on other pyrrolidine-containing molecules demonstrates the utility of this technique. For example, MD simulations have been used to study how pyrrolopyrimidine-based inhibitors bind to their protein targets, revealing key interactions and conformational dynamics that govern their inhibitory activity. nih.gov Such studies are vital in fields like drug discovery. jchemlett.com

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict the binding affinity and mode of interaction of a small molecule ligand, such as this compound, with the active site of a target protein.

While specific docking studies for this compound are not readily found, research on other pyrrolidin-2-one derivatives has demonstrated their potential as inhibitors for various enzymes. For instance, certain derivatives have been docked against acetylcholinesterase (AChE), a key enzyme in the management of Alzheimer's disease. nih.gov These studies reveal that the pyrrolidinone scaffold can form crucial interactions, such as hydrogen bonds and hydrophobic contacts, within the enzyme's active site. nih.govscispace.com

Table 1: Illustrative Molecular Docking Results for a Pyrrolidinone Derivative

| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Residues (Hypothetical) |

|---|---|---|---|

| Acetylcholinesterase (PDB: 4EY7) | 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | -18.59 | Tyr72, Trp286, Tyr341 |

This table presents data for illustrative purposes based on studies of similar compounds to suggest potential interaction patterns. nih.govnih.gov

Advanced Reactivity and Interaction Descriptors

To gain a deeper understanding of the chemical behavior of this compound, a suite of advanced computational tools can be employed. These methods analyze the electron density and molecular orbitals to describe reactivity and non-covalent interactions.

Average Localized Ionization Energy (ALIE) is a conceptual density functional theory (DFT) based descriptor that provides insight into the regions of a molecule that are most susceptible to electrophilic attack. nih.gov It represents the energy required to remove an electron from a specific point in the space of a molecule. Regions with lower ALIE values indicate the presence of more easily detachable, or more reactive, electrons.

For this compound, an ALIE surface map would likely highlight the nitrogen atom of the primary amine group and the oxygen atom of the carbonyl group as having the lowest ALIE values. This suggests that these sites are the most probable locations for interaction with electrophiles.

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the localization of electrons in a molecule. nih.gov It provides a chemically intuitive picture of electron pairs, covalent bonds, and lone pairs. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. nih.gov

An ELF analysis of this compound would be expected to show high localization around the C-N and C-C bonds of the pyrrolidinone ring and the aminoethyl side chain, confirming their covalent nature. Furthermore, distinct basins of high localization would be observed corresponding to the lone pairs of the nitrogen and oxygen atoms.

Similar to ELF, the Localized Orbital Locator (LOL) is another tool for visualizing electron localization, but it is based on the kinetic energy density. rsc.org It provides a clear representation of bonding regions and lone pair regions in a molecule. The LOL profiles can help in understanding the nature of chemical bonds, from single to triple bonds, and in identifying areas of high electron density. rsc.org

For this compound, LOL analysis would complement the ELF findings, providing a clear demarcation of the covalent bonds and the spatial arrangement of the lone pair electrons on the heteroatoms.

The Reduced Density Gradient (RDG) is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. By plotting the RDG against the electron density, different types of interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, can be distinguished.

An RDG analysis of this compound would be particularly insightful for understanding its intramolecular interactions. It would likely reveal weak van der Waals interactions within the flexible aminoethyl chain and potentially a weak intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen, depending on the conformer.

Fukui functions are reactivity indicators derived from conceptual DFT that identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. dntb.gov.ua The function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes.

For this compound, the Fukui functions would predict:

Sites for Nucleophilic Attack (f+(r)) : Regions with a high f+(r) value are susceptible to attack by nucleophiles. In this molecule, the carbonyl carbon would be a primary candidate.

Sites for Electrophilic Attack (f-(r)) : Regions with a high f-(r) value are prone to attack by electrophiles. The nitrogen of the primary amine and the carbonyl oxygen would likely exhibit the highest values.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrrolidin-2-one |

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one |

| Pyrrolidine-2,3-dione |

| Acetylcholinesterase |

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of a molecule. It is calculated from the molecule's electron density and provides a three-dimensional map of the electrostatic potential surrounding the molecule. This map is crucial for identifying the electron-rich and electron-deficient regions of a molecule.

Key Principles:

Electron Distribution: The MESP visualizes the distribution of charge in a molecule. Regions with a negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the presence of lone pairs of electrons on heteroatoms like oxygen and nitrogen.

Reactive Sites: Conversely, regions with a positive potential (colored in shades of blue) are electron-deficient and indicate sites prone to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

Intermolecular Interactions: The MESP is instrumental in predicting how a molecule will interact with other molecules, including receptors, enzymes, or other substrates. It provides insights into hydrogen bonding, halogen bonding, and other non-covalent interactions.

For this compound, an MESP analysis would likely reveal a negative potential around the carbonyl oxygen and the nitrogen of the amino group, indicating these as potential sites for electrophilic interaction. A positive potential would be expected around the hydrogen atoms of the amino group and the N-H of the pyrrolidinone ring, suggesting their involvement in hydrogen bonding as donor atoms.

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and function of molecules, particularly in biological systems. NCI analysis is a computational method used to identify and visualize these weak interactions within a molecule or between molecules.

Core Concepts:

Types of Interactions: NCI analysis can distinguish between different types of non-covalent interactions, including:

Van der Waals forces: Weak, short-range attractive forces between all atoms and molecules.

Hydrogen bonds: Stronger directional interactions involving a hydrogen atom bonded to an electronegative atom and another electronegative atom.

Steric clashes: Repulsive interactions that occur when non-bonded atoms are forced too close to each other.

Visualization: The results of an NCI analysis are typically presented as colored isosurfaces. The color coding helps to differentiate the nature of the interactions:

Blue surfaces: Indicate strong, attractive interactions like hydrogen bonds.

Green surfaces: Represent weak, attractive van der Waals interactions.

Red surfaces: Signify repulsive steric clashes.

Prediction of Activity Spectra for Substances (PASS)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a chemical compound based on its structural formula. The prediction is based on a large database of known biologically active substances and their structure-activity relationships.

Methodology:

Structure-Activity Relationship (SAR) Analysis: PASS compares the structure of a query molecule with the structures of compounds in its database for which biological activity data is available.

Probability Scores: The output of a PASS prediction is a list of potential biological activities, each with a probability "to be active" (Pa) and "to be inactive" (Pi). A higher Pa value suggests a greater likelihood that the compound will exhibit that particular biological activity.

Broad Spectrum: The PASS database covers a wide range of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity.

For this compound, a PASS analysis could generate a spectrum of potential biological activities. Given its structural similarity to certain classes of nootropic compounds and other biologically active molecules containing a pyrrolidinone core, a PASS prediction might suggest activities related to the central nervous system or other therapeutic areas. However, without a specific PASS analysis performed on this molecule, any predicted activities remain speculative and would require experimental validation.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-(2-Aminoethyl)pyrrolidin-2-one, and how are reaction conditions optimized?

- The synthesis typically involves multi-step reactions, including cyclization of precursor amines and ketones. For example, a pyrrolidinone core can be formed via intramolecular cyclization of a γ-amino acid derivative under acidic conditions. Solvents like dimethylformamide (DMF) or methanol are used, with temperatures controlled between 60–100°C to optimize yield . Purification often employs column chromatography or recrystallization. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrrolidinone ring and aminoethyl side chain. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches. High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. How does the aminoethyl substituent influence the compound’s reactivity and solubility?

- The primary amine enhances nucleophilicity, enabling reactions with electrophiles (e.g., acylating agents). The polar amino group improves solubility in polar solvents (e.g., water, ethanol) but may require protection (e.g., Boc groups) during synthesis to prevent side reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). Methodological consistency is key:

- In vitro assays : Use standardized protocols (e.g., IC₅₀ measurements with triplicate replicates).

- Computational modeling : Compare binding affinities via molecular docking to identify target-specific interactions .

- Meta-analysis : Cross-reference data from peer-reviewed studies while accounting for structural modifications (e.g., substituents on the pyrrolidinone ring) .

Q. How can computational chemistry guide the design of this compound analogs with enhanced bioactivity?

- Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations model interactions with biological targets (e.g., enzymes, receptors). For example, the aminoethyl group’s conformation may affect hydrogen bonding with active sites .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Racemization risks occur during high-temperature steps. Mitigation strategies include:

- Chiral catalysts : Use (S)-proline derivatives to enforce stereochemistry.

- Low-temperature protocols : Conduct reactions below 40°C to preserve enantiomeric excess.

- Analytical validation : Chiral HPLC or circular dichroism (CD) spectroscopy ensures purity .

Key Molecular and Analytical Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂O | |

| Molecular Weight | ~128.18 g/mol | |

| Key IR Absorptions | 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) | |

| ¹H NMR (DMSO-d₆) | δ 1.8–2.1 (m, 4H, pyrrolidinone), δ 3.2 (t, 2H, CH₂NH₂) |

Methodological Recommendations

- Synthetic Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation) to improve yield .

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, stirring rates) in detail .

- Biological Assays : Include positive/negative controls and validate results with orthogonal assays (e.g., Western blotting alongside enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.